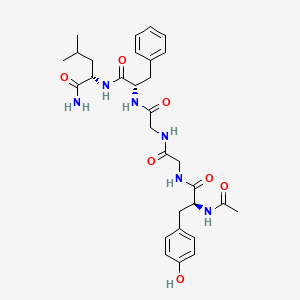

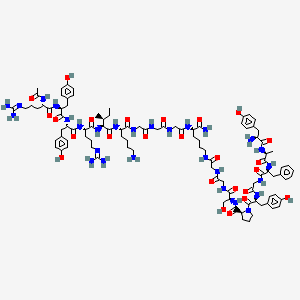

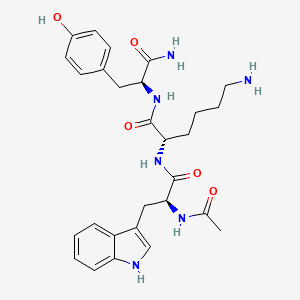

Ac-YGGFL-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-YGGFL-NH2, également connu sous le nom d’acétyl-tyrosyl-glycyl-glycyl-phénylalanine-leucinamide, est un peptide synthétique. Ce composé est une forme modifiée de la leucine-enképhaline, un peptide opioïde endogène. Il est souvent utilisé dans la recherche scientifique en raison de sa capacité à interagir avec les récepteurs opioïdes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Ac-YGGFL-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus commence par la fixation du premier acide aminé à la résine, suivie de l’addition par étapes d’acides aminés protégés. Chaque acide aminé est couplé à l’aide d’un réactif de couplage, tel qu’un carbodiimide, et les groupes protecteurs sont éliminés à l’aide d’un réactif de déprotection comme l’acide trifluoroacétique. Le produit final est clivé de la résine et purifié .

Méthodes de production industrielles

Dans un contexte industriel, la production de l’this compound peut être automatisée pour augmenter l’efficacité et la reproductibilité. Les synthétiseurs peptidiques automatisés, tels que le système ELIXYS, peuvent effectuer la synthèse et la purification de peptides comme l’this compound. Ce système utilise plusieurs réacteurs et des processus automatisés pour garantir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

L’Ac-YGGFL-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine de l’this compound peut être oxydé pour former de la dityrosine.

Réduction : Les ponts disulfures dans les peptides peuvent être réduits à l’aide d’agents réducteurs comme le dithiothréitol.

Substitution : Les groupes amino du peptide peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol ou la tris(2-carboxyethyl)phosphine peuvent être utilisés dans des conditions légèrement acides.

Substitution : Divers agents alkylants peuvent être utilisés dans des conditions basiques.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du résidu tyrosine peut conduire à la formation de dityrosine, tandis que la réduction des ponts disulfures donne des groupes thiol libres.

Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme peptide modèle dans les études de synthèse et de modification des peptides.

Biologie : Il sert d’outil pour étudier les interactions entre les peptides et les récepteurs opioïdes.

Médecine : Il est utilisé dans le développement d’agonistes et d’antagonistes des récepteurs opioïdes pour la gestion de la douleur.

Industrie : Il est utilisé dans la production de peptides radiomarqués pour les études d’imagerie

Applications De Recherche Scientifique

Ac-YGGFL-NH2 has a wide range of applications in scientific research:

Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

Biology: It serves as a tool to study the interactions between peptides and opioid receptors.

Medicine: It is used in the development of opioid receptor agonists and antagonists for pain management.

Industry: It is employed in the production of radiolabeled peptides for imaging studies

Mécanisme D'action

L’Ac-YGGFL-NH2 exerce ses effets en se liant aux récepteurs opioïdes, en particulier au récepteur mu-opioïde. Cette interaction conduit à l’activation des protéines G, qui à leur tour modulent diverses voies de signalisation intracellulaires. La liaison de l’this compound au récepteur mu-opioïde entraîne des effets analgésiques, similaires à ceux des peptides opioïdes endogènes .

Comparaison Avec Des Composés Similaires

Composés similaires

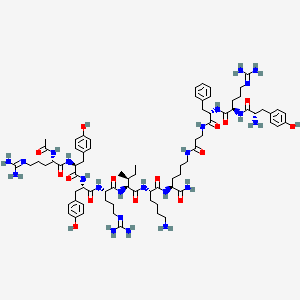

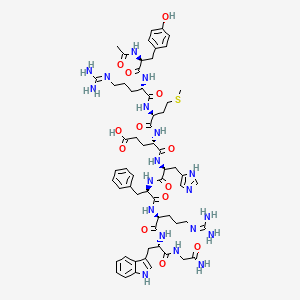

Leucine-enképhaline (YGGFL) : La forme non modifiée de l’Ac-YGGFL-NH2.

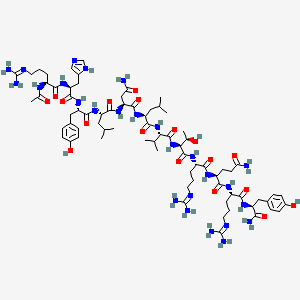

Méthionine-enképhaline (YGGFM) : Un autre peptide opioïde endogène.

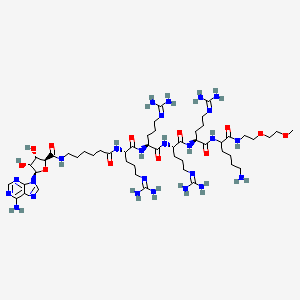

Dynorphine (YGGFLRRIRPKLK) : Un peptide opioïde plus grand avec une séquence similaire.

Unicité

L’this compound est unique en raison de son acétylation et de son amidation, qui améliorent sa stabilité et sa biodisponibilité par rapport à ses homologues non modifiés. Ces modifications améliorent également sa capacité à interagir avec les récepteurs opioïdes, ce qui en fait un outil précieux dans la recherche et le développement de médicaments .

Propriétés

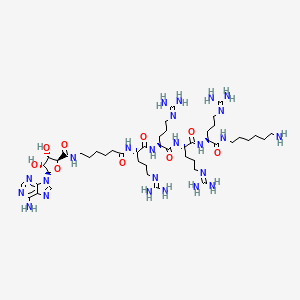

Formule moléculaire |

C30H40N6O7 |

|---|---|

Poids moléculaire |

596.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C30H40N6O7/c1-18(2)13-23(28(31)41)36-30(43)25(14-20-7-5-4-6-8-20)35-27(40)17-32-26(39)16-33-29(42)24(34-19(3)37)15-21-9-11-22(38)12-10-21/h4-12,18,23-25,38H,13-17H2,1-3H3,(H2,31,41)(H,32,39)(H,33,42)(H,34,37)(H,35,40)(H,36,43)/t23-,24-,25-/m0/s1 |

Clé InChI |

GFXHMPKMESGSMX-SDHOMARFSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-R[CEHdFRWC]-NH2](/img/structure/B10846418.png)

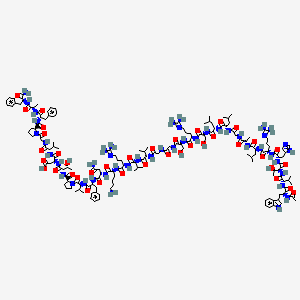

![Ac-WVTHRLAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846448.png)

![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)